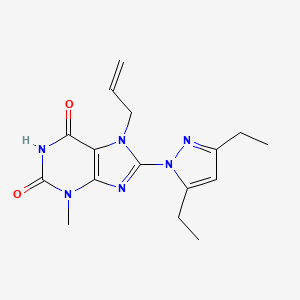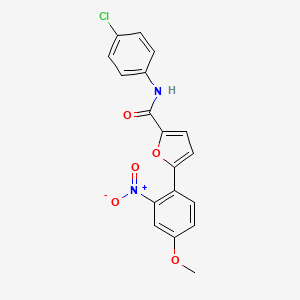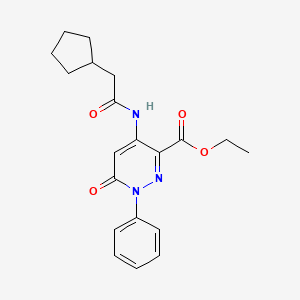
8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrazolyl group, which is a type of organic compound containing a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazoles can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a pyrazolyl group have been known to undergo various chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyrazolyl group could potentially make the compound a weak base .Scientific Research Applications
- DMPT has been utilized in the synthesis of energetic cocrystals. When reacting 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with DMPT-substituted 1,2,4,5-tetrazines, energetic cocrystals form after reflux and cooling. These cocrystals exhibit hydrogen bonding between the DMPT group and the N-H of the heterocycles, resulting in stable structures. Their energetic performance approaches that of 2,4,6-trinitrotoluene, making them valuable for energetic material design .
- DMPT-containing compounds possess unique photochemical and electrochemical properties due to their low-lying π* orbitals. These properties enable UV and visible transitions, leading to a wide range of colors (yellow, orange, red, purple). Researchers explore DMPT derivatives for applications in nonlinear optics, organic photovoltaics, and optical sensors .
- DMPT-based molecules participate in supramolecular interactions. Their electron-deficient nature allows for strong π-π stacking and hydrogen bonding. Researchers investigate DMPT-containing ligands for constructing coordination complexes and functional materials .
- DMPT derivatives can serve as bioorthogonal handles due to their stability and unique reactivity. These compounds find applications in labeling biomolecules, studying cellular processes, and developing targeted therapies .
- DMPT-functionalized catalysts have been explored in organic transformations. Their electron-deficient nature influences catalytic activity, making them promising candidates for various reactions .
- Beyond cocrystals, DMPT derivatives contribute to the development of high-nitrogen energetic materials. Their unique structure and energetic properties make them valuable for propellants, explosives, and pyrotechnics .
Energetic Cocrystals
Optoelectronic Materials
Supramolecular Chemistry
Bioorthogonal Chemistry
Organic Catalysis
High-Nitrogen Energetic Materials
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h5,9H,1,6-8H2,2-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTJGHAUUADNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)


![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)



![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

